![molecular formula C18H20ClNO4 B280628 3-Ethyl 5-methyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280628.png)
3-Ethyl 5-methyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl 5-methyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It may also induce apoptosis by activating certain signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in oxidative stress. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain proteins involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its potential applications in medicinal chemistry. It has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of compound X.
Zukünftige Richtungen
There are several future directions for research on compound X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases and autoimmune disorders. Additionally, research could focus on developing more efficient synthesis methods for compound X to improve its availability for scientific research.
Synthesemethoden
The synthesis of compound X has been achieved using various methods, including the Hantzsch reaction, microwave-assisted synthesis, and solvent-free synthesis. The Hantzsch reaction involves the condensation of ethyl acetoacetate, 3-chlorobenzaldehyde, and ammonium acetate in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction between the starting materials. Solvent-free synthesis involves the reaction of the starting materials in the absence of a solvent.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that compound X can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C18H20ClNO4 |
---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
5-O-ethyl 3-O-methyl (4S)-4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20ClNO4/c1-5-24-18(22)15-11(3)20-10(2)14(17(21)23-4)16(15)12-7-6-8-13(19)9-12/h6-9,16,20H,5H2,1-4H3/t16-/m0/s1 |
InChI-Schlüssel |
YWBGYVVBLWLGQT-INIZCTEOSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)Cl)C(=O)OC)C)C |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.